molecular formula C8H7F3N2 B6162062 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine CAS No. 2091118-71-5

5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine

Cat. No.: B6162062
CAS No.: 2091118-71-5
M. Wt: 188.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that contains a trifluoromethyl group attached to a pyrrolo[3,2-b]pyridine core.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Trifluoromethylpyridine
  • 4-(Trifluoromethyl)pyridine

Comparison: 5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to other trifluoromethyl-substituted pyridines, it exhibits higher stability and enhanced bioactivity, making it a valuable compound in various applications .

Properties

CAS No.

2091118-71-5

Molecular Formula

C8H7F3N2

Molecular Weight

188.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.